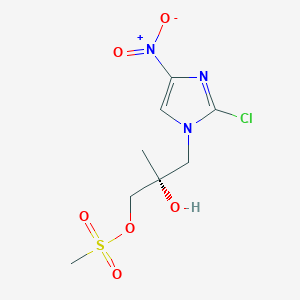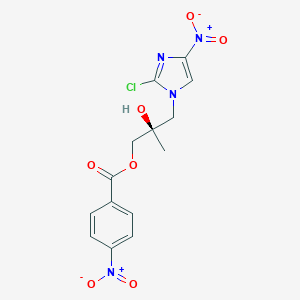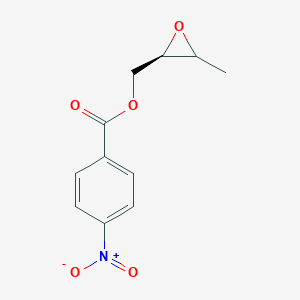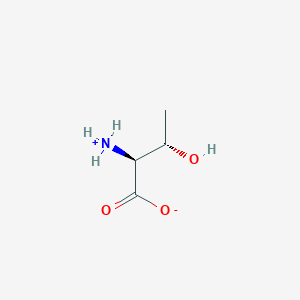
1-(3-Fluorophenyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile and related compounds often involves multistep reactions starting from commercially available precursors. For instance, one method described the synthesis of a related compound, 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, via a three-step process starting from 4-nitrobenzaldehyde, achieving a total yield of 65.25% (Hou et al., 2016). Such methodologies highlight the versatility and complexity of synthesizing fluorophenyl cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including fluorophenyl variations, is often elucidated using techniques like X-ray crystallography and spectroscopic methods. For example, the crystal structure and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile were confirmed, showing intramolecular hydrogen bonding and intermolecular interactions that influence the crystal packing (Özbey et al., 2004).
Chemical Reactions and Properties
Cyclopropane derivatives, including those with fluorophenyl groups, participate in a variety of chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The synthesis and reactions of fluorine-containing cyclopropanes have been explored for their application in pharmaceuticals and agrochemicals, owing to their polarity and conformational rigidity (Fang et al., 2019).
Physical Properties Analysis
The physical properties of cyclopropane derivatives, such as fluorophenyl cyclopropanecarbonitrile, are influenced by their molecular structure. For instance, the microwave spectrum of cyclopropane(1,1)dicarbonitrile provides insights into its geometry, with rotational constants giving information on bond lengths and the molecule's shape (Pearson et al., 1975).
Chemical Properties Analysis
The chemical properties of 1-(3-Fluorophenyl)cyclopropanecarbonitrile and related compounds, such as reactivity towards nucleophiles or electrophiles, are pivotal in their application in synthetic chemistry. The stereochemistry, particularly the presence of fluorine, impacts their reactivity and interaction with other molecules, as seen in various synthesis and reaction studies (Shibue & Fukuda, 2014).
Aplicaciones Científicas De Investigación
Fluorocarbon Syntheses and Applications
1-(3-Fluorophenyl)cyclopropanecarbonitrile is part of the broader category of fluorocarbons, which have been extensively studied for their unique properties and applications. Fluorocarbons are pivotal in the development of refrigerants, foam expansion agents, aerosol propellants, and precision solvents. Their synthesis has evolved significantly, from the early inventions in the 1930s to the modern-day environmentally friendlier alternatives like hydrofluoroolefins (HFOs). This evolution underscores the importance of understanding the fundamental organofluorine chemistry, which can be applied to the synthesis of larger molecules and building blocks for diverse applications (Sicard & Baker, 2020).
Toxicity and Biomedical Applications
The toxicity and safety of fluorophores, which are closely related to fluorocarbons, have been a subject of extensive research, especially in the context of in vivo cancer diagnosis. Fluorophores' potential for real-time detection of cancer highlights the critical need for understanding their safety profile for patient administration. This research has broader implications for the safe use of fluorocarbon derivatives in biomedical applications (Alford et al., 2009).
Inhibition of Ethylene Perception in Agriculture
In agricultural sciences, compounds like 1-methylcyclopropene (1-MCP), closely related to 1-(3-Fluorophenyl)cyclopropanecarbonitrile, have revolutionized the management of fruit ripening and senescence, underscoring the importance of cyclopropane derivatives in extending the shelf life of agricultural products. This application has significant commercial implications, especially for apple industries worldwide (Watkins, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-fluorophenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLWDDLGSEGTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601776 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclopropanecarbonitrile | |
CAS RN |
124276-55-7 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

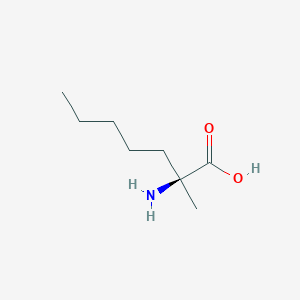



![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)



